1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis-
Overview
Description
1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- is a complex organic compound with the molecular formula C22H10N4O2. This compound is known for its unique structure, which includes two benzenedicarbonitrile groups connected by a phenylenebis(oxy) linkage. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- typically involves the reaction of 1,2-dicyanobenzene with a suitable phenylenebis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of nitrile groups.
Substitution: Various substituted aromatic compounds depending on the substituent used.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets. The nitrile groups can form strong interactions with metal ions, making it useful in coordination chemistry. The aromatic rings can participate in π-π interactions, which are important in the formation of supramolecular structures. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile, 4,4’-[1,4-phenylenebis(oxy)]bis-: Similar structure but with a different linkage position.
1,2-Benzenedicarbonitrile, 4,4’-[1,3-phenylenebis(oxy)]bis-: Another isomer with a different linkage position.
Phthalonitrile: A simpler compound with similar nitrile groups but without the phenylenebis(oxy) linkage.
Uniqueness
1,2-Benzenedicarbonitrile, 4,4’-[1,2-phenylenebis(oxy)]bis- is unique due to its specific linkage and the presence of two benzenedicarbonitrile groups. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[2-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N4O2/c23-11-15-5-7-19(9-17(15)13-25)27-21-3-1-2-4-22(21)28-20-8-6-16(12-24)18(10-20)14-26/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJFBONYJSRRPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391402 | |
Record name | 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99276-82-1 | |
Record name | 1,2-Benzenedicarbonitrile, 4,4'-[1,2-phenylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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